N-(4-bromo-3-chlorophenyl)formamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromo-3-chlorophenyl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWDMAXIFXQRGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Optimization for N 4 Bromo 3 Chlorophenyl Formamide
Classical Formylation Approaches and Mechanistic Considerations
Traditional methods for the N-formylation of anilines, including the precursor 4-bromo-3-chloroaniline (B1265746), often involve straightforward yet effective protocols.
Direct Formylation of 4-bromo-3-chloroaniline with Formic Acid
A widely employed and direct method for synthesizing N-(4-bromo-3-chlorophenyl)formamide involves the reaction of 4-bromo-3-chloroaniline with formic acid. prepchem.com In a typical procedure, a mixture of 4-bromo-3-chloroaniline and a high concentration of formic acid (e.g., 97%) is refluxed for several hours. prepchem.com The reaction mechanism proceeds through the nucleophilic attack of the amino group of the aniline (B41778) on the carbonyl carbon of formic acid, followed by the elimination of a water molecule to yield the corresponding formamide (B127407).
The reaction is generally poured over ice to precipitate the product, which is then collected by filtration, washed with water, and can be further purified by recrystallization. prepchem.com While effective, this method often requires a significant excess of formic acid, which also acts as the solvent. prepchem.com
Reagent-Mediated N-Formylation Strategies
To enhance reaction rates and yields, various reagents can be employed to activate the formyl group source.
Triflic Anhydride (B1165640): Triflic anhydride (Tf2O) serves as a powerful activating agent for formic acid in the N-formylation of aryl amines. The reaction likely proceeds through the formation of a mixed anhydride, which is highly reactive towards the amine. This method offers a one-pot protocol with operational simplicity. The plausible mechanism involves the initial deprotonation of formic acid by a base, followed by the nucleophilic attack of the resulting formate (B1220265) on triflic anhydride. The subsequent addition of the aryl amine leads to the displacement of the triflate group and the formation of the desired formamide.
Carbon Dioxide: Carbon dioxide, a renewable and non-toxic C1 source, has emerged as a viable formylating agent in the presence of a reducing agent, such as a hydrosilane. acs.orgrsc.org The N-formylation of amines with CO2 and hydrosilanes can proceed through multiple pathways depending on the reaction conditions and substrates. acs.orgresearchgate.net These pathways can involve the formation of a formoxysilane intermediate or a silylcarbamate intermediate. acs.orgresearchgate.net The reaction is often facilitated by a catalyst, such as a zinc acetate/1,10-phenanthroline system, which can activate both the Si-H and N-H bonds. rsc.org
Comparative Analysis of Reaction Conditions and Yields Across Different Synthetic Routes
The choice of synthetic route for this compound can significantly impact reaction conditions and achievable yields. The following table provides a comparative overview of different methods.
| Synthetic Method | Reagents | Solvent | Conditions | Yield | Reference |
| Direct Formylation | 4-bromo-3-chloroaniline, 97% Formic Acid | Formic Acid | Reflux, 4 hours | Not specified, but solid product obtained | prepchem.com |
| Triflic Anhydride-Mediated | Aryl amine, Formic Acid, Triflic Anhydride, Et3N | Not specified | Not specified | Moderate to good | |
| Carbon Dioxide & Hydrosilane | Aniline, CO2, Triethoxysilane, [TBA][OAc] | DMSO-d6 | 20 bar CO2, 298 K | Dependent on aniline substituent | acs.org |
| ZnO Catalyzed | Aniline, Formic Acid, ZnO | Solvent-free | 70 °C | High (for various anilines) | scispace.com |
| Ultrasound Promoted | Aniline, Formic Acid | Solvent- and catalyst-free | Room temperature, ultrasonic irradiation | 94-97% | academie-sciences.fr |
This table is for illustrative purposes and compares general methods for aniline formylation, which are applicable to 4-bromo-3-chloroaniline.
Green Chemistry and Sustainable Synthesis Approaches for this compound
In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for N-formylation reactions.
Catalyst-Free and Solvent-Promoted Methods
Recent advancements have demonstrated the feasibility of N-formylation under catalyst-free and solvent-free conditions, or with the use of environmentally benign solvents.
One approach involves the use of ultrasound irradiation to promote the reaction between an amine and formic acid at room temperature without the need for a catalyst or solvent. academie-sciences.fr This method offers significant advantages, including milder reaction conditions, shorter reaction times, higher yields, and simpler work-up procedures. academie-sciences.fr
Another strategy utilizes the solvent itself to promote the reaction. For instance, the N-formylation of amines with carbon dioxide and hydrosilanes has been achieved without a catalyst, where the solvent plays a crucial role in facilitating the simultaneous activation of N-H and Si-H bonds. rsc.org Neat reaction conditions, where a mixture of the amine and formic acid is heated without any solvent, have also proven effective, leading to excellent yields and simplified product isolation.
Atom Economy and Environmental Impact Assessments of Synthetic Pathways
The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product, is a key metric in green chemistry. primescholars.comchemrxiv.org
The direct formylation of 4-bromo-3-chloroaniline with formic acid, while straightforward, can have a lower atom economy if a large excess of formic acid is used. Methods that utilize catalytic amounts of reagents or employ C1 sources like carbon dioxide can potentially offer higher atom economy. chemrxiv.org
The environmental impact of a synthetic route is also a critical consideration. The use of hazardous solvents, toxic reagents, and energy-intensive conditions contributes to a higher environmental footprint. In contrast, solvent-free methods, reactions that proceed at ambient temperature, and the use of renewable feedstocks like carbon dioxide are indicative of a greener synthetic pathway. rsc.orgacademie-sciences.fr For instance, the ultrasound-promoted, solvent- and catalyst-free N-formylation of amines aligns well with the principles of green chemistry by minimizing waste and energy consumption. academie-sciences.fr
Emerging Synthetic Strategies for this compound and Related N-Arylformamides
The synthesis of N-arylformamides, including this compound, is an area of continuous investigation, driven by the importance of these motifs in various fields of chemistry. Researchers are actively exploring more efficient, atom-economical, and environmentally benign methodologies. These emerging strategies often focus on the development of novel catalytic systems and the design of streamlined one-pot or multicomponent reaction sequences.
Exploration of Novel Coupling Reagents and Catalytic Systems
The formation of the amide bond is a cornerstone of organic synthesis, and the development of advanced coupling reagents and catalysts is crucial for achieving high efficiency, particularly with sterically hindered or electronically deactivated substrates. Conventional methods for synthesizing N-arylformamides often involve the reaction of an aniline with a formylating agent, but modern approaches seek to improve upon these foundations.
Recent research has highlighted a variety of onium-type coupling reagents, such as those based on phosphonium (B103445) and uronium structures, which have proven effective in peptide synthesis and can be adapted for the creation of N-arylformamides. uni-kiel.de Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) are known to be highly efficient for peptide couplings with minimal side reactions. peptide.comresearchgate.net Similarly, phosphonium reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) offer robust alternatives, capable of activating carboxylic acids for amidation under mild conditions. uni-kiel.depeptide.com The application of such reagents could facilitate the formylation of 4-bromo-3-chloroaniline with formic acid, potentially increasing yields and reducing reaction times compared to traditional methods that may require refluxing for several hours. prepchem.com
Transition metal catalysis, particularly with palladium, offers a powerful avenue for C-N bond formation. nih.gov Palladium(0)-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extensively used for the synthesis of N-arylated compounds. nih.gov While typically employed for coupling aryl halides with amines, variations of this methodology could be envisioned for the formamidation of aryl halides. For instance, a palladium catalyst could facilitate the coupling of 1,4-dibromo-2-chlorobenzene (B1299774) with a formamide equivalent. A palladium-catalyzed three-component reaction has been developed for the synthesis of N-formylanilines from aryl iodides, sodium azide, and oxalic acid, which serves as both a carbon monoxide and hydrogen source. organic-chemistry.org This approach demonstrates the potential for catalytic systems to enable complex transformations in a single step. organic-chemistry.org
Table 1: Examples of Modern Coupling Reagents for Amide Synthesis
| Reagent Class | Specific Reagent | Full Name | Key Features |
|---|---|---|---|
| Uronium | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient, low racemization. peptide.comresearchgate.net |
| TBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate | Benzotriazole-based coupling agent. researchgate.net | |
| Phosphonium | BOP | Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate | One of the first developed onium-type reagents. uni-kiel.de |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Highly effective for coupling N-methyl amino acids. peptide.com | |
| Immonium | HOTT | S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium hexafluorophosphate | Derived from 1,1,3,3-tetramethylurea (B151932) (TMU). uni-kiel.de |
| Carbodiimide | DCC | Dicyclohexylcarbodiimide | Widely used, byproduct (DCU) is insoluble in most organic solvents. peptide.com |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble, allowing for easy removal of byproducts. researchgate.net |
One-Pot and Multicomponent Reaction Sequences
A notable example is the one-pot conversion of azido (B1232118) arenes into N-arylformamides. researchgate.net This method utilizes sodium iodide in acidic media to achieve the transformation, showcasing a cost-effective and efficient protocol. researchgate.net Such a strategy could be applied to a suitably prepared azido precursor of this compound. Another innovative one-pot approach involves the reaction of α-iodo-N-arylacetamides with formamide to yield N-arylformamides, a method that has shown broad applicability to substrates with both electron-donating and electron-withdrawing groups. researchgate.net
Multicomponent reactions, where three or more reactants combine in a single step, offer an even higher degree of convergence. organic-chemistry.org The Ugi and Passerini reactions are classic examples of MCRs that produce amide-containing products. organic-chemistry.orgyoutube.com While not directly yielding N-arylformamides, the principles of these reactions inspire the development of new MCRs. A palladium-catalyzed three-component reaction of aryl iodides, sodium azide, and oxalic acid directly produces N-formylanilines in good yields. organic-chemistry.org This process is particularly attractive as it is a green method that tolerates a wide range of functional groups. organic-chemistry.org The sequencing of MCRs with subsequent cyclization reactions is a powerful tool for rapidly generating diverse heterocyclic scaffolds, a strategy that underscores the versatility of these reactions. nih.gov
Table 2: Examples of One-Pot and Multicomponent Reactions for Amide Synthesis
| Reaction Type | Reactants | Product Type | Key Features |
|---|---|---|---|
| One-Pot | Azido Arenes, Sodium Iodide, Acetic Acid | N-Arylformamides | Efficient conversion of azides to formamides. researchgate.net |
| One-Pot | α-Iodo-N-arylacetamides, Formamide | N-Arylformamides | Good to excellent yields for various substrates. researchgate.net |
| Multicomponent | Aryl Iodides, Sodium Azide, Oxalic Acid | N-Formylanilines | Palladium-catalyzed, green method with broad scope. organic-chemistry.org |
| Multicomponent | Aryldiazonium salts, DABSO, Alkyl Bromides | Aryl Alkyl Thioethers | Copper-catalyzed three-component reaction. organic-chemistry.org |
Mechanistic Investigations of Reactions Involving N 4 Bromo 3 Chlorophenyl Formamide
Elucidation of Reaction Pathways for N-Formylation
The conversion of 4-bromo-3-chloroaniline (B1265746) to N-(4-bromo-3-chlorophenyl)formamide is a formylation reaction that adheres to a well-established mechanistic framework in organic chemistry.
The predominant mechanism for the N-formylation of 4-bromo-3-chloroaniline is nucleophilic addition-elimination. savemyexams.comyoutube.com In this pathway, the amine group (-NH₂) of 4-bromo-3-chloroaniline acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of a formylating agent, such as formic acid. youtube.comyoutube.com This initial step is a nucleophilic addition, which leads to the breaking of the carbonyl π-bond and the formation of a transient tetrahedral intermediate. youtube.com
The central species in the reaction pathway is the tetrahedral intermediate. youtube.com This high-energy, transient structure is not typically isolated but is a crucial step in the conversion. After the initial nucleophilic attack by the aniline (B41778) on the formylating agent, this intermediate is formed, containing a nitrogen atom and an oxygen atom (from the original carbonyl group) attached to the same carbon. youtube.com
The stability and subsequent breakdown of this intermediate dictate the reaction's progress. The final step involves the deprotonation of the nitrogen atom and the elimination of the leaving group (e.g., water) to yield the stable amide product, this compound. youtube.comnih.gov In catalyzed reactions, the formylating agent may first be activated by the catalyst, forming a more reactive intermediate that is then attacked by the amine. rsc.org
Kinetic and Thermodynamic Studies of this compound Formation
While specific quantitative kinetic and thermodynamic data for the formation of this compound are not extensively documented, the behavior can be inferred from studies on similar halogenated anilines.
Kinetics: The N-formylation reaction rate is influenced by the electronic character of the aniline. The presence of two electron-withdrawing groups, bromine and chlorine, on the phenyl ring decreases the electron density on the nitrogen atom of 4-bromo-3-chloroaniline. rsc.orgresearchgate.net This reduced nucleophilicity slows down the initial rate-determining step—the nucleophilic attack on the formylating agent—compared to unsubstituted aniline. rsc.org Reactions involving anilines with electron-withdrawing groups are often more sluggish and may require more forcing conditions or longer reaction times to achieve completion. researchgate.net
Thermodynamics: The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is generally considered to be thermodynamically challenging due to a high activation barrier and the formation of a stable ammonium (B1175870) carboxylate salt. stackexchange.com However, by using activating agents or conditions that remove water (such as refluxing with excess formic acid), the equilibrium can be driven towards the formation of the thermodynamically stable amide product. stackexchange.comprepchem.com
Table 1: Illustrative Kinetic Data on Aniline Formylation
This table illustrates the expected qualitative effect of substituents on the reaction rate of aniline formylation.
| Aniline Derivative | Substituent Type | Expected Relative Rate |
| Aniline | None | Base Rate |
| p-Toluidine (4-methylaniline) | Electron-Donating | Faster |
| 4-bromo-3-chloroaniline | Electron-Withdrawing | Slower |
| p-Nitroaniline | Strongly Electron-Withdrawing | Much Slower |
This table is for illustrative purposes to demonstrate established chemical principles. Actual rates depend on specific reaction conditions.
Solvent Effects and Catalytic Influences on Reaction Mechanisms
The reaction environment and the presence of catalysts are critical in guiding the mechanistic pathway and achieving efficient synthesis.
Solvent Effects: The choice of solvent can significantly impact reaction rates. For N-formylation, polar solvents are often used. nih.gov Some modern approaches, however, utilize solvent-free conditions, which can be more environmentally friendly. scholarsresearchlibrary.comnih.gov In certain cases, polyethylene (B3416737) glycol (PEG) has been used as a reaction medium, proving effective for the N-formylation of anilines with formic acid at room temperature without the need for an additional catalyst. researchgate.netresearchgate.net The direct use of excess formic acid can also serve as both the reagent and the solvent. prepchem.com
Catalytic Influences: To overcome the reduced reactivity of deactivated anilines like 4-bromo-3-chloroaniline, catalysts are frequently employed. Lewis acids such as zinc chloride (ZnCl₂), or solid acid catalysts, can enhance the reaction rate. rsc.orgresearchgate.net The catalyst functions by coordinating to the carbonyl oxygen of the formylating agent (e.g., formic acid), which increases the electrophilicity of the carbonyl carbon. rsc.org This activation makes the carbonyl carbon more susceptible to attack by the weakly nucleophilic amine, thereby lowering the activation energy of the reaction and providing an alternative, faster mechanistic pathway. rsc.org Various catalysts, including zinc oxide (ZnO) and reusable magnetic nanocatalysts, have been shown to be effective for the N-formylation of a wide range of amines under mild conditions. rsc.orgorganic-chemistry.org
Derivatization and Chemical Transformations of N 4 Bromo 3 Chlorophenyl Formamide
Introduction to N-(4-bromo-3-chlorophenyl)formamide as a Versatile Synthetic Intermediate
This compound is a halogenated aromatic compound that serves as a valuable and versatile intermediate in organic synthesis. Its utility stems from the presence of multiple reactive sites within its structure, which allow for a variety of chemical transformations. The parent compound, 4-bromo-3-chloroaniline (B1265746), is a known building block in chemical synthesis, and its formamide (B127407) derivative, this compound, can be prepared by refluxing the aniline (B41778) with formic acid. prepchem.comnist.govnih.gov
The synthetic potential of this compound is centered around two key regions of the molecule: the amide moiety and the di-halogenated phenyl ring. The formamide group can undergo reactions such as acylation, alkylation, and can participate in cyclization reactions to form various heterocyclic systems. digitellinc.comresearchgate.net Simultaneously, the phenyl ring, substituted with both a bromine and a chlorine atom, is primed for transformations like palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. nih.govnih.govmdpi.com The differential reactivity of the carbon-bromine versus the carbon-chlorine bond provides an opportunity for selective functionalization, further enhancing its role as a strategic building block in the synthesis of more complex molecules. nih.gov
Transformations Involving the Amide Moiety
The amide functional group in this compound is a key handle for introducing structural diversity. It can be modified through various reactions, including the addition of acyl and alkyl groups, or it can be incorporated into newly formed heterocyclic rings.
The nitrogen atom of the formamide group in this compound can be subjected to acylation and alkylation reactions to yield N-substituted derivatives.
Acylation: The introduction of an acyl group can be achieved using standard acylating agents like acyl chlorides or anhydrides. youtube.comresearchgate.net These reactions typically proceed under basic conditions or with the aid of a catalyst to enhance the nucleophilicity of the amide nitrogen. researchgate.netreddit.com While specific examples for this compound are not prevalent in readily available literature, the acylation of related N-aryl systems is a well-established transformation. reddit.comorganic-chemistry.orgrsc.org For instance, the acylation of sulfonamides has been successfully carried out using various anhydrides and acyl chlorides, demonstrating the general applicability of this reaction type. researchgate.net
Alkylation: Alkylation of the formamide nitrogen introduces an alkyl substituent. This can be accomplished using alkyl halides or other alkylating agents. For example, a patented procedure describes the methylation of the closely related N-(4-bromophenyl)formamide. In this process, the formamide is treated with a reducing agent like borane (B79455) in tetrahydrofuran (B95107) (THF), which can lead to the formation of the corresponding N-methylamino derivative. The direct alkylation of N-aryl amines with alkyl boronic acids has also been reported, showcasing a modern approach to N-alkylation. organic-chemistry.org Furthermore, the alkylation of metalated α-aminonitriles demonstrates a method for forming new C-C bonds adjacent to a nitrogen atom, a strategy that can be conceptually applied to derivatives of this compound. nih.gov
Below is a table illustrating a general reaction for the N-methylation of a related formamide.
| Reactant | Reagents | Product | Reference |
| N-(4-Bromophenyl)formamide | 1. BF3.Et2O, BH3.THF | N-methyl-4-bromoaniline | |
| 2. HCl, NaOH |
The formamide moiety of this compound can be a key component in the construction of various heterocyclic rings, which are significant scaffolds in medicinal chemistry and materials science. The formamide group can act as a source of both carbon and nitrogen atoms in these cyclization reactions.
One example of a related transformation is the rapid synthesis of 4-(4-bromophenyl)pyrimidine (B3053465) from the reaction of 4-bromoacetophenone and formamide at high temperatures. digitellinc.com This indicates that the formamide can participate in ring-forming reactions to create pyrimidine (B1678525) systems. Although a direct example starting from this compound is not explicitly detailed, the chemical principles suggest its potential to undergo intramolecular or intermolecular cyclizations to afford heterocycles such as quinazolines, benzimidazoles, or other fused systems, particularly after modification of the formyl group or the aromatic ring. researchgate.net For instance, the cyclization of N-phenyl acrylamides is a known method for creating cyclic structures. researchgate.net Furthermore, photocatalytic methods have been developed for the alkylation and arylative cyclization of N-acrylamides derived from N-substituted anilines to produce complex polycyclic molecules like 2-oxindoles. nih.gov
Transformations Involving the Halogenated Phenyl Ring
The 4-bromo-3-chlorophenyl group of the molecule offers two distinct sites for modification on the aromatic ring. The bromine and chlorine substituents can be selectively targeted in cross-coupling reactions or can act as leaving groups in nucleophilic substitution reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.orgwikipedia.org In this compound, the differing reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in standard palladium-catalyzed reactions like the Suzuki-Miyaura and Heck couplings. harvard.edu
Suzuki-Miyaura Reaction: This reaction couples the aryl halide with an organoboron compound, such as a boronic acid or ester, and is widely used in the synthesis of biaryls and other conjugated systems. nih.govwikipedia.orgharvard.edudiva-portal.org A study on the Suzuki-Miyaura coupling of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide demonstrated that arylation occurs selectively at the bromine-substituted position. mdpi.com The reaction was carried out using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate, in a dioxane/water solvent system at elevated temperatures. mdpi.com Yields for such couplings are often moderate to good. nih.govmdpi.comnih.gov This selectivity is a common feature in the cross-coupling of dihalogenated arenes where one halogen is bromine and the other is chlorine. nih.gov
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-Br bond would be expected to lead to selective coupling at the 4-position of the phenyl ring. The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.org
The table below summarizes typical conditions for a Suzuki-Miyaura reaction on a related substrate.
| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |
| N-(4-bromo-3-methylphenyl) pyrazine-2-carboxamide | Aryl boronic acid | Pd(PPh3)4, K3PO4, Dioxane/H2O, 90 °C | N-(4-aryl-3-methylphenyl) pyrazine-2-carboxamide | 60-85% | mdpi.com |
Nucleophilic aromatic substitution (SNAr) is another important transformation for modifying the halogenated phenyl ring. In this reaction, a nucleophile replaces one of the halogen atoms. The success of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring and the nature of the leaving group. mdpi.com
For an SNAr reaction to occur, the aromatic ring generally needs to be activated by electron-withdrawing groups. The formamide group (-NHCHO) is considered a moderately activating, ortho-, para-directing group for electrophilic substitution, but its effect on nucleophilic substitution is more complex. However, the presence of two halogen atoms does increase the electrophilicity of the ring compared to benzene (B151609).
In terms of leaving group ability in SNAr reactions, the order is typically F > Cl > Br > I. This is because the rate-determining step is usually the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond. While there are no specific, readily available examples of SNAr on this compound, studies on related chloroanilines and chloroanilides with nucleophiles like potassium phenylthiolate have been conducted. acs.org Such reactions would likely require strong nucleophiles and potentially harsh reaction conditions. The regioselectivity would be influenced by the combined electronic effects of the formamide group and the other halogen. mdpi.com
Synthesis of Complex Molecular Structures Utilizing this compound Analogues
Analogues of this compound, which feature a halogenated phenylamide core, are valuable building blocks for the synthesis of more complex molecular architectures. The strategic placement of bromine atoms on the phenyl ring allows for a variety of cross-coupling reactions, enabling the construction of intricate, polyfunctionalized molecules. Research has demonstrated the utility of these analogues in palladium-catalyzed reactions to create novel compounds with potential applications in materials science and medicinal chemistry.
One prominent method for elaborating the structure of these analogues is the Suzuki cross-coupling reaction. nih.govmdpi.com This reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst. mdpi.com
For instance, researchers have successfully synthesized a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. mdpi.com The initial step involved the synthesis of the core amide structure from pyrazine-2-carboxylic acid and 4-bromo-3-methyl aniline, a close analogue of the base structure. mdpi.com This amide was then subjected to Suzuki coupling with various aryl boronic acids, leading to the formation of arylated products in moderate to good yields. mdpi.com The reaction demonstrates the feasibility of selectively functionalizing the position of the bromine atom to introduce new aryl groups, thereby creating a library of complex derivatives. mdpi.com
The general scheme for this type of transformation is outlined below:
Scheme 1: Arylation of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide via Suzuki Coupling. mdpi.com

Table 1: Synthesis of N-(aryl-3-methylphenyl)pyrazine-2-carboxamide Derivatives via Suzuki Coupling. mdpi.com
| Entry | Aryl Boronic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Methoxyphenylboronic acid | N-(4-(4-methoxyphenyl)-3-methylphenyl)pyrazine-2-carboxamide | 85 |
| 2 | 4-(Trifluoromethyl)phenylboronic acid | N-(3-methyl-4-(4-(trifluoromethyl)phenyl)phenyl)pyrazine-2-carboxamide | 60 |
| 3 | 3-Chlorophenylboronic acid | N-(4-(3-chlorophenyl)-3-methylphenyl)pyrazine-2-carboxamide | 75 |
Similarly, other analogues such as (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline have been employed in palladium-catalyzed Suzuki reactions to generate both monosubstituted and bisubstituted products. nih.gov In this work, the starting imine, which contains two bromine atoms at different positions (one on the aniline ring and one on the thiophene (B33073) ring), was reacted with various boronic acids. nih.gov The use of Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base facilitated the coupling, yielding a range of complex heterocyclic structures. nih.govresearchgate.net
Table 2: Suzuki Cross-Coupling Products from (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline. nih.gov
| Entry | Boronic Acid | Product(s) | Yield (%) |
|---|---|---|---|
| 1 | 3-Chloro-4-fluorophenyl boronic acid | Monosubstituted and Bisubstituted imines | 33-40 |
These synthetic strategies highlight the versatility of this compound analogues as platforms for molecular elaboration. The presence of a bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the straightforward introduction of diverse chemical moieties. This approach facilitates the construction of complex, multi-ring systems from relatively simple precursors.
Another approach to synthesizing complex, substituted thiophene structures involves a sequence of lithiation and bromination reactions. For example, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was achieved in a four-step process starting from thiophene. mdpi.com This multi-step synthesis involves the sequential, regioselective functionalization of the thiophene ring, culminating in a bromination step to yield the final tetra-substituted product. mdpi.com While this example builds the complex amide from a simpler starting material rather than derivatizing a pre-existing bromo-phenylamide, it underscores the importance of bromination in the synthesis of highly functionalized aromatic and heteroaromatic amides. mdpi.com
Computational and Theoretical Studies of N 4 Bromo 3 Chlorophenyl Formamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for computational chemists and physicists to predict and analyze molecular properties. For N-(4-bromo-3-chlorophenyl)formamide, DFT calculations would provide fundamental insights into its behavior at a molecular level.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For this compound, this analysis would determine the most stable three-dimensional structure. Key parameters such as bond lengths, bond angles, and dihedral angles between the phenyl ring and the formamide (B127407) group would be calculated. Conformational analysis would further explore different spatial arrangements (conformers) of the molecule, arising from rotation around single bonds, to identify the most energetically favorable conformations and the energy barriers between them.
Vibrational Frequency Analysis and Potential Energy Distribution (PED)
Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. For this compound, this would identify the characteristic vibrational modes associated with its functional groups, such as the N-H and C=O stretching of the formamide group, and vibrations of the substituted benzene (B151609) ring. Potential Energy Distribution (PED) analysis would then be used to assign the calculated vibrational frequencies to specific atomic motions, providing a detailed understanding of the molecule's vibrational dynamics. sigmaaldrich.com
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com An analysis of these orbitals for this compound would reveal crucial information about its reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. bldpharm.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. bldpharm.com A smaller gap generally suggests that the molecule is more reactive. bldpharm.com The visualization of these orbitals would show their distribution over the molecule, indicating the likely sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net For this compound, NBO analysis would be used to study the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. researchgate.net This reveals hyperconjugative interactions and intramolecular charge transfer (ICT) phenomena that contribute to the molecule's stability. The analysis quantifies the energy of these interactions, highlighting, for example, the charge transfer from lone pairs on the oxygen and nitrogen atoms to antibonding orbitals within the phenyl ring, which can significantly stabilize the molecular structure.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map for this compound would illustrate the charge distribution on the molecular surface. Different colors would represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential. This map would provide a clear guide to the molecule's chemical reactivity based on its electrostatic properties.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the electron density to characterize chemical bonding. By applying QTAIM to this compound, the nature of the atomic and intermolecular interactions could be precisely defined. The analysis would identify bond critical points (BCPs) in the electron density, and the properties at these points (such as electron density and its Laplacian) would be used to classify bonds as covalent, ionic, or having characteristics of both. This method provides profound insights into the strength and nature of the chemical bonds within the molecule.
Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Methods
A review of the scientific literature indicates a lack of specific computational studies focused on the prediction of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for this compound. Such studies, typically employing Density Functional Theory (DFT), are invaluable for assigning experimental spectra and understanding the electronic and vibrational characteristics of a molecule.
In the absence of direct computational data for this compound, a qualitative prediction of its spectroscopic properties can be made based on established principles and computational studies of analogous compounds.
NMR Spectroscopy: Computational methods like the GIAO (Gauge-Including Atomic Orbital) method, often used with DFT, can predict ¹H and ¹³C NMR chemical shifts. For this compound, the aromatic protons would be expected to show distinct signals due to their unique electronic environments influenced by the electron-withdrawing bromo and chloro substituents and the formamide group. The formyl proton and the amide proton would also have characteristic chemical shifts.
IR Spectroscopy: Theoretical vibrational analysis can predict the frequencies and intensities of IR absorption bands. For this molecule, key predicted vibrations would include the N-H stretching frequency, typically around 3300-3500 cm⁻¹, and the C=O stretching frequency of the amide group, expected in the 1650-1700 cm⁻¹ region. nih.gov Vibrations corresponding to C-Br and C-Cl stretching would be predicted at lower wavenumbers.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. researchgate.netumanitoba.carsc.org The UV-Vis spectrum of this compound would be expected to show π → π* transitions characteristic of the substituted benzene ring. The presence of the halogen atoms and the formamide group would influence the position and intensity of these absorption bands.
Comparative Theoretical Studies with Substituted Formamide Derivatives
These studies often reveal how substituents alter the electron density distribution on the aromatic ring and the amide group, which in turn affects bond lengths, bond angles, and spectroscopic properties. For instance, electron-withdrawing groups like chlorine and bromine are expected to influence the chemical shifts of the aromatic protons and carbons, as well as the vibrational frequencies of the amide N-H and C=O bonds.
Experimental NMR data for N-(3-chlorophenyl)formamide shows the presence of two rotamers. rsc.org Computational studies on such molecules can quantify the energy difference between these conformers and predict the corresponding spectroscopic signatures for each.
Below are tables of experimental NMR data for related substituted formamides, which are used as a basis for comparative theoretical discussions.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| N-phenylformamide | Major rotamer: 8.37 (s), 7.32 (t), 7.13 (t), 7.05 (d); Minor rotamer: 8.66 (d), 7.52 (d), 7.35 (t), 7.18 (t) | 169.5, 129.8, 129.2, 126.3, 122.1, 119.9, 119.0 | rsc.org |
| N-(3-chlorophenyl)formamide | Major rotamer: 8.37 (s), 7.65 (t), 7.37 (d), 7.11 (d), 7.12 (d); Minor rotamer: 8.66 (d), 7.28-7.26 (m), 7.07 (t), 6.94 (d) | 158.8, 134.9, 131.1, 130.2, 125.5, 125.0, 120.1, 119.0, 117.9, 116.9 | rsc.org |
A study correlating experimental spectral data of various N-(substituted phenyl) formamides with Hammett substituent constants provides a framework for predicting the electronic effects of substituents. umcs.pl The infrared stretching frequencies for the N-H and C=O bonds, as well as the NMR chemical shifts of the amide proton and ipso-carbon, are sensitive to the electron-donating or electron-withdrawing nature of the substituent on the phenyl ring.
| Compound | IR ν(NH) (cm⁻¹) | IR ν(C=O) (cm⁻¹) | Reference |
|---|---|---|---|
| N-phenylformamide | - | - | umcs.pl |
| N-(4-bromophenyl)formamide | - | - | umcs.pl |
| N-(3-chlorophenyl)formamide | - | - | umcs.pl |
Specific values for IR frequencies were discussed in the context of Hammett correlations but not explicitly tabulated in the reference for each individual compound.
Theoretical comparisons would involve optimizing the geometries of these and other related molecules using a consistent level of theory (e.g., B3LYP/6-311++G(d,p)) and then calculating their spectroscopic properties. The results would allow for a systematic analysis of how the position and nature of the halogen substituent affect the electronic transitions and vibrational modes. For this compound, such a comparative study would be essential to disentangle the electronic effects of each halogen at their respective positions on the phenyl ring.
Advanced Spectroscopic and Crystallographic Characterization of N 4 Bromo 3 Chlorophenyl Formamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constants
While specific experimental NMR data for N-(4-bromo-3-chlorophenyl)formamide is not widely available in the public domain, the expected chemical shifts and coupling constants can be predicted based on the analysis of structurally similar compounds, such as N-(4-bromophenyl)formamide and N-(3-chlorophenyl)formamide.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the formyl proton and the aromatic protons.
Formyl Proton (-CHO): Due to the influence of the adjacent nitrogen atom and the possibility of forming two rotamers (cis and trans isomers around the C-N amide bond), the formyl proton is anticipated to appear as two distinct signals, likely singlets or doublets with small coupling to the N-H proton. These peaks are expected in the downfield region, typically between δ 8.0 and 8.7 ppm.
Amide Proton (-NH): The amide proton signal is also expected to be split into two, corresponding to the two rotamers, and will likely appear as broad singlets in the region of δ 8.0 to 10.0 ppm.
Aromatic Protons: The aromatic region will show a complex splitting pattern due to the substitution on the phenyl ring. The proton at the C2 position is expected to be a doublet, coupling with the proton at C6. The proton at C5 will likely appear as a doublet of doublets, coupling with both the C6 proton and the C2 proton (long-range). The proton at C6 will also be a doublet of doublets.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Formyl Carbon (-CHO): The carbonyl carbon of the formamide (B127407) group is expected to resonate in the downfield region, typically between δ 158 and 165 ppm.
Aromatic Carbons: The aromatic carbons will show six distinct signals. The carbons directly bonded to the bromine and chlorine atoms (C4 and C3) will have their chemical shifts significantly influenced by the halogen atoms. The other aromatic carbons (C1, C2, C5, and C6) will appear in the typical aromatic region of δ 115 to 140 ppm. The specific chemical shifts will be influenced by the electron-withdrawing effects of the halogens and the formamide group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-formyl (rotamer 1) | 8.3 - 8.7 | - | s or d | - |
| H-formyl (rotamer 2) | 8.0 - 8.4 | - | s or d | - |
| N-H (rotamer 1) | 8.5 - 10.0 | - | br s | - |
| N-H (rotamer 2) | 8.2 - 9.8 | - | br s | - |
| H2 | 7.8 - 8.2 | 120 - 125 | d | J ≈ 2 Hz |
| H5 | 7.4 - 7.7 | 125 - 130 | dd | J ≈ 8, 2 Hz |
| H6 | 7.6 - 7.9 | 130 - 135 | d | J ≈ 8 Hz |
| C=O | - | 158 - 165 | - | - |
| C1 | - | 135 - 140 | - | - |
| C2 | - | 120 - 125 | - | - |
| C3 | - | 130 - 135 | - | - |
| C4 | - | 115 - 120 | - | - |
| C5 | - | 125 - 130 | - | - |
| C6 | - | 130 - 135 | - | - |
Note: These are predicted values and may vary from experimental results.
Advanced NMR Techniques for Structure Elucidation (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between H5 and H6, and a weaker cross-peak between H2 and H6, confirming their ortho and para relationships, respectively.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for C2, C5, and C6 based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for assigning the quaternary carbons (C1, C3, and C4) and the formyl carbon. For example, the formyl proton would show a correlation to the C1 carbon, and the aromatic protons would show correlations to neighboring carbons, helping to piece together the entire molecular skeleton.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation (FTIR) or the inelastic scattering of monochromatic light (Raman).
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-X (X = Cl, Br) bonds.
N-H Stretching: A sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration.
C-H Stretching (Aromatic): Weak to medium bands in the region of 3000-3100 cm⁻¹.
C=O Stretching (Amide I): A strong absorption band between 1650 and 1700 cm⁻¹, characteristic of the amide carbonyl group.
N-H Bending (Amide II): A medium to strong band around 1550 cm⁻¹.
C-N Stretching (Amide III): A band in the region of 1200-1300 cm⁻¹.
C-Cl and C-Br Stretching: These vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. Aromatic ring vibrations are often strong in Raman spectra. The C=O stretching vibration would also be observable.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3400 | 3300 - 3400 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Weak-Medium |
| C=O Stretch (Amide I) | 1650 - 1700 | 1650 - 1700 | Strong |
| N-H Bend (Amide II) | ~1550 | ~1550 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium |
| C-N Stretch (Amide III) | 1200 - 1300 | 1200 - 1300 | Medium |
| C-Cl Stretch | 600 - 800 | 600 - 800 | Medium |
| C-Br Stretch | 500 - 600 | 500 - 600 | Medium |
Note: These are predicted values and may vary from experimental results.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the ionized molecule.
For this compound (C₇H₅BrClNO), the molecular weight can be calculated based on the isotopic masses of its constituent atoms. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will result in a distinctive isotopic cluster for the molecular ion peak.
Expected Fragmentation Pattern: The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways:
Loss of the formyl group (-CHO): This would lead to a fragment ion corresponding to the 4-bromo-3-chloroaniline (B1265746) radical cation.
Loss of a halogen atom: Cleavage of the C-Br or C-Cl bond would result in fragment ions.
Cleavage of the amide bond: This could lead to fragments corresponding to the formyl cation and the 4-bromo-3-chlorophenylaminyl radical.
X-ray Diffraction Studies for Solid-State Structure Elucidation
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Crystallography: Unit Cell Parameters, Space Group, and Molecular Conformation
Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This would provide definitive information about its solid-state structure.
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the smallest repeating unit of the crystal lattice, would be determined.
Space Group: The space group describes the symmetry elements present in the crystal structure.
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule in the solid state would be determined. This would reveal the planarity of the aromatic ring and the conformation of the formamide group relative to the ring. Intermolecular interactions, such as hydrogen bonding between the amide N-H group and the carbonyl oxygen of a neighboring molecule, would also be elucidated, providing insight into the crystal packing.
While experimental crystallographic data for this compound is not currently available, such a study would be invaluable for a complete understanding of its molecular and supramolecular structure.
Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
The supramolecular structure of crystalline N-aryl amides is predominantly directed by a network of intermolecular interactions, with hydrogen bonds and π-π stacking playing crucial roles.
Hydrogen Bonding: The primary and most influential interaction in the crystal packing of formamides is the N–H···O=C hydrogen bond. In the case of this compound, the amide proton (N–H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor. This interaction is a consistent feature in the crystal structures of related compounds, such as N-(4-methylphenyl)formamide, where strong N—H···O hydrogen bonds link molecules together. In many substituted N-phenylamides, these N–H···O bonds generate one-dimensional chains or tapes, forming the primary structural motif.
π-π Stacking: Aromatic π-π stacking interactions between the phenyl rings are also anticipated to be a significant factor in the crystal assembly of this compound. The arrangement of these interactions is sensitive to the substitution pattern on the aromatic ring. The presence of electron-withdrawing halogen substituents (Br and Cl) influences the quadrupole moment of the phenyl ring, favoring offset or tilted π-π stacking geometries rather than a direct face-to-face arrangement. In studies of covalent organic frameworks, the distance between the centroids of interacting aromatic rings is typically found to be between 3.6 Å and 4.1 Å for effective π-π stacking. sigmaaldrich.com Similar interactions are expected to contribute to the cohesion of the crystal lattice in the title compound, connecting the primary hydrogen-bonded chains into a more complex architecture.
Crystal Packing Arrangements and Supramolecular Assembly
The interplay of the aforementioned intermolecular interactions dictates the final crystal packing and the formation of a supramolecular assembly. Based on analogous structures, the N–H···O hydrogen bonds are expected to form robust one-dimensional chains as the fundamental building block of the crystal structure.
These primary chains are then likely assembled into sheets or a three-dimensional network through the weaker, yet collectively significant, interactions. The C–H···O and C–H···X bonds, along with van der Waals forces, would link adjacent chains. The π-π stacking interactions would further stabilize this arrangement, often by organizing the phenyl rings of molecules in adjacent chains.
The specific polymorphic form that this compound adopts would depend on the subtle balance of these interactions, which can be influenced by crystallization conditions. Studies on benzamides like 3-chloro-N-(2-fluorophenyl)benzamide have shown that different solvents can lead to different polymorphic forms (packing polymorphs) by altering how these weak interactions are expressed in the final crystal lattice. bldpharm.com Therefore, the supramolecular assembly of this compound is likely to be a densely packed structure, efficiently organized to maximize the attractive forces of multiple hydrogen bonds and π-stacking interactions.
Integration of Experimental Spectroscopic Data with Theoretical Calculations
To gain deeper insight into the molecular structure and properties of this compound, experimental spectroscopic data is often integrated with theoretical calculations, primarily using Density Functional Theory (DFT). This combined approach allows for a more accurate assignment of spectral features and a better understanding of the electronic structure.
Methodology: The process typically begins with the optimization of the molecular geometry of this compound using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). From this optimized geometry, theoretical vibrational frequencies (FT-IR and Raman), as well as NMR chemical shifts (¹H and ¹³C), can be calculated.
These calculated values are then compared with experimentally obtained spectra. For instance, theoretical vibrational frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, allowing for a direct and reliable comparison with experimental FT-IR data. This correlation enables the precise assignment of vibrational modes, such as the characteristic N–H and C=O stretching frequencies, and the vibrations of the substituted phenyl ring.
Research Findings from Analogous Systems: In studies of similar molecules, such as 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile, DFT calculations have been successfully used to assign FT-IR and NMR spectra and to analyze electronic properties. For a series of N-(substituted phenyl) formamides, spectral data from IR and NMR have been correlated with Hammett substituent constants, providing a quantitative measure of how substituents influence the electronic environment of the amide group. umcs.pl
Furthermore, Natural Bond Orbital (NBO) analysis, a computational method, can be employed to investigate intramolecular interactions, such as hyperconjugation and charge delocalization from the nitrogen lone pair to the carbonyl and phenyl groups. This provides a theoretical basis for understanding the stability of the molecule and the nature of the chemical bonds, complementing the experimental observations. The integration of these computational tools with experimental results provides a comprehensive picture of the molecular and electronic structure of this compound.
Structure Activity Relationship Sar Studies and Molecular Interactions of N 4 Bromo 3 Chlorophenyl Formamide Analogues
Systematic Modification of N-(4-bromo-3-chlorophenyl)formamide Structure
The biological profile of this compound is intrinsically linked to its structural components: the di-halogenated phenyl ring and the formamide (B127407) moiety. Systematic modifications of these features are a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties.
Variation of Halogen Substituents and Their Positional Effects
The nature and position of halogen substituents on the phenyl ring are pivotal in determining the molecule's interaction with its biological counterparts. While direct SAR studies on this compound are not extensively documented in publicly available literature, insights can be drawn from research on analogous N-phenylamide structures.
The substitution of bromine and chlorine with other halogens such as fluorine and iodine can significantly alter the electronic and steric properties of the molecule. For instance, the electronegativity and size of the halogen atom influence its ability to form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. The strength of these bonds generally follows the order I > Br > Cl > F. Therefore, replacing the bromine or chlorine in this compound with iodine could potentially lead to stronger halogen bonding interactions with a target protein.
The positional isomerism of the halogens is equally critical. The 3,4-dihalo substitution pattern on the phenyl ring of this compound creates a specific electronic distribution and steric profile. Shifting the positions of the bromine and chlorine atoms to other locations on the ring would inevitably alter the molecule's shape and the orientation of its interaction points, likely leading to a different binding affinity or even a change in the mechanism of action. Studies on other di-substituted phenylamides have shown that the relative positions of substituents can dramatically affect biological activity.
| Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) | Potential for Halogen Bonding |
| Fluorine (F) | 3.98 | 1.47 | Weak |
| Chlorine (Cl) | 3.16 | 1.75 | Moderate |
| Bromine (Br) | 2.96 | 1.85 | Strong |
| Iodine (I) | 2.66 | 1.98 | Very Strong |
Modifications to the Formamide Moiety and Aryl Ring
The formamide group (-NHCHO) is a key functional group capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). Modifications to this moiety can have a profound impact on the compound's binding properties. For example, replacing the formyl group with a larger acyl group could introduce steric hindrance or provide additional points of interaction within a binding pocket.
Furthermore, alterations to the aryl ring itself, beyond halogen substitution, can be explored. The introduction of small alkyl groups, for instance, could enhance hydrophobic interactions with the target. Conversely, adding polar functional groups could improve solubility or introduce new hydrogen bonding opportunities. Research on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives has demonstrated that modifications to the aryl ring can significantly influence their biological activities. mdpi.com
Influence of Structural Features on Molecular Recognition and Binding Affinity (Mechanistic Focus)
Understanding how the structural features of this compound analogues translate into molecular recognition and binding affinity is crucial for rational drug design. This requires a detailed, mechanistic look at the molecular level.
Computational Docking and Molecular Dynamics Simulations with Biological Targets
In the absence of empirical data for this compound, computational methods such as molecular docking and molecular dynamics (MD) simulations serve as powerful tools to predict and analyze its interactions with biological targets like enzymes and receptors.
Molecular docking studies can predict the preferred binding orientation of a ligand within the active site of a protein. For a molecule like this compound, docking simulations could reveal how the bromo and chloro substituents position themselves within the binding pocket to maximize favorable interactions. For instance, studies on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have utilized molecular docking to understand the binding modes of these compounds. researchgate.net
| Computational Method | Information Provided | Relevance to this compound |
| Molecular Docking | Predicts binding pose and affinity. | Can identify potential biological targets and key interactions. |
| Molecular Dynamics | Simulates the dynamic behavior of the ligand-receptor complex. | Assesses the stability of binding and the role of specific interactions over time. |
Elucidation of Specific Ligand-Target Interaction Modes
The binding of this compound analogues to a biological target is governed by a combination of specific non-covalent interactions.
Hydrogen Bonds: The formamide moiety is a prime candidate for forming hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are highly directional and play a significant role in determining the specificity of binding.
Halogen Bonds: The bromine and chlorine atoms on the phenyl ring can participate in halogen bonds with electron-rich atoms such as oxygen, nitrogen, or sulfur in the amino acid residues of a protein. The strength and geometry of these bonds are influenced by the nature of the halogen and the electrostatic environment of the binding site. The role of halogen bonding in ligand-receptor interactions is a burgeoning field of study. medchem-ippas.eumdpi.comnih.gov
Conformational Flexibility and Its Impact on Molecular Interactions
The ability of a molecule to adopt different three-dimensional arrangements, known as conformational flexibility, is a critical determinant of its biological activity. For this compound, rotation around the single bonds, particularly the C-N bond of the formamide linkage, allows the molecule to exist in various conformations.
The conformational flexibility allows the molecule to adapt its shape to the specific topology of a binding pocket, a phenomenon known as "induced fit." This adaptability can be crucial for achieving high binding affinity. Computational studies on the conformational analysis of related acetamides have revealed the existence of multiple stable conformers, with the relative populations being influenced by the solvent environment. nih.gov Understanding the conformational preferences of this compound is therefore essential for a complete picture of its molecular interactions.
Potential Applications of N 4 Bromo 3 Chlorophenyl Formamide and Its Derivatives in Chemical Biology and Materials Science Excluding Clinical/human Data
Role in the Development of Molecular Probes and Chemical Tools for Biological Research
While direct applications of N-(4-bromo-3-chlorophenyl)formamide as a molecular probe are not extensively documented, its structural characteristics make it a promising candidate for the development of chemical tools for biological research. The presence of bromine and chlorine atoms offers specific handles for modification.
The bromine atom, in particular, can serve as a site for introducing reporter groups, such as fluorophores or biotin (B1667282) tags, via palladium-catalyzed cross-coupling reactions. This would enable the tracking and visualization of the molecule's interactions within biological systems. Furthermore, the halogen atoms can be replaced with radioisotopes, such as bromine-76 (B1195326) or bromine-77, to create radiolabeled probes for positron emission tomography (PET) or other imaging studies. The formamide (B127407) group can participate in hydrogen bonding, potentially influencing the molecule's binding affinity and selectivity for specific biological targets like enzymes or receptors.
Precursors for Advanced Organic Materials
The halogenated aryl formamide scaffold is a valuable building block for the synthesis of advanced organic materials due to the synthetic versatility imparted by the carbon-halogen bonds.
The this compound structure is an excellent platform for constructing larger, functional organic materials. The bromine atom is a key reactive site for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions. These reactions allow for the precise and controlled formation of new carbon-carbon or carbon-heteroatom bonds.
For instance, the bromine atom can be readily substituted by coupling with a wide range of boronic acids (Suzuki coupling) to create bi-aryl structures, which are common motifs in many functional materials. mdpi.com This stepwise approach enables the systematic construction of conjugated oligomers and polymers. The formamide moiety can influence the final material's solid-state properties, such as crystal packing and thin-film morphology, through intermolecular hydrogen bonding. The synthesis of primary aromatic amides from aryl halides using formamide is a well-established method, highlighting the accessibility of this class of compounds. nih.govresearchgate.net
| Reactive Site | Reaction Type | Potential Product/Outcome | Relevance |
|---|---|---|---|
| C-Br Bond | Suzuki Cross-Coupling | Bi-aryl Compounds | Building block for conjugated systems mdpi.com |
| C-Br Bond | Heck Reaction | Stilbene Derivatives | Extension of π-conjugation for optical materials |
| C-Br Bond | Sonogashira Coupling | Aryl-alkyne Structures | Precursors for linear, rigid polymers and molecular wires |
| Formamide Group | Hydrolysis | 4-bromo-3-chloroaniline (B1265746) | Access to other functional groups after scaffold modification prepchem.com |
There is currently limited research specifically detailing the use of this compound in optoelectronic materials. However, its potential is inferred from the known applications of related structures. Functionalized thiophenes, for example, are crucial components in the development of materials for electronic technologies. mdpi.com
The synthesis of conjugated polymers, often used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), frequently relies on the polymerization of monomers containing halogenated aryl groups. By using this compound as a starting monomer in coupling polymerization reactions, it is theoretically possible to synthesize novel polymers. The electronic properties of such polymers would be influenced by the electron-withdrawing effects of the chlorine atom and the formamide group, potentially leading to materials with tailored energy levels for specific optoelectronic applications.
Contribution to Heterocyclic Chemistry and Drug Discovery
The primary value of this compound in the context of drug discovery lies not in its own biological activity, but in its utility as a versatile building block for synthesizing novel heterocyclic compounds and complex molecular architectures.
The key feature of this molecule is the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This allows for selective, sequential functionalization of the aromatic ring. A synthetic chemist can first perform a reaction at the bromine position (e.g., a Suzuki coupling), and then, under different and typically more forcing reaction conditions, perform a second, different coupling reaction at the chlorine position. This regioselective control is a powerful strategy for creating complex, multi-substituted molecules that are often sought in drug discovery programs.
A parallel example is seen in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, which was used as a platform to create a library of derivative compounds via Suzuki coupling at the bromine position for biological screening. mdpi.com This demonstrates the utility of the bromo-phenylamide scaffold as a reliable precursor for generating molecular diversity.
Future Research Directions and Challenges in N 4 Bromo 3 Chlorophenyl Formamide Chemistry
Development of Novel and More Efficient Synthetic Strategies
The traditional synthesis of N-(4-bromo-3-chlorophenyl)formamide involves the formylation of 4-bromo-3-chloroaniline (B1265746) with formic acid, often requiring high temperatures and extended reaction times to proceed to completion. prepchem.com While effective, this method presents challenges in terms of energy consumption and potential side-product formation. Future research will undoubtedly focus on developing more efficient, sustainable, and versatile synthetic strategies.
Key areas for development include:
Catalytic Formylation: Moving away from stoichiometric reagents like formic acid, the use of catalytic systems could significantly improve efficiency. Research into transition-metal-catalyzed or organocatalyzed formylation reactions using safer and more readily available C1 sources (e.g., carbon dioxide, formaldehyde, or methyl formate) represents a major frontier.
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. Adapting the synthesis of this compound to a flow process could overcome the limitations of batch production.
Convergent Synthesis: Instead of a linear sequence, convergent strategies that build the molecule from smaller, pre-functionalized fragments could offer greater flexibility. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed to construct the 4-bromo-3-chloroaniline precursor or even to form the final amide bond, a technique proven effective for related complex amides. mdpi.comresearchgate.net
Table 1: Comparison of Synthetic Strategies for this compound
| Strategy | Current Method (Batch) | Future Direction (Flow Chemistry) | Future Direction (Catalytic) |
| Reagents | 4-bromo-3-chloroaniline, Formic Acid prepchem.com | 4-bromo-3-chloroaniline, Formylating Agent | 4-bromo-3-chloroaniline, C1 Source (e.g., CO2) |
| Conditions | Reflux, several hours prepchem.com | Precise temperature/pressure control, short residence time | Lower temperatures, catalyst loading |
| Advantages | Established procedure | High throughput, safety, scalability | Atom economy, sustainability |
| Challenges | Energy intensive, potential byproducts | Initial setup cost, potential for clogging | Catalyst development and cost |
Advanced Mechanistic Insights through In Situ Spectroscopy and Real-Time Monitoring
A thorough understanding of a reaction's mechanism is paramount for its optimization and control. For the synthesis of this compound and its subsequent reactions, future research should prioritize gaining deep mechanistic insights through advanced analytical techniques.
The application of in situ spectroscopic methods allows for the observation of reactive intermediates and the tracking of species concentration in real-time without altering the reaction environment.
Applicable Techniques: Techniques such as ReactIR (Infrared Spectroscopy), Raman Spectroscopy, and Process NMR (Nuclear Magnetic Resonance) can be employed to monitor the formylation reaction. This would allow for the identification of key intermediates, the elucidation of the reaction kinetics, and the precise determination of reaction endpoints, thereby minimizing byproduct formation and energy usage.
Real-Time Mass Spectrometry: Advanced mass spectrometry techniques can be used for real-time monitoring of reactions. nih.gov This approach could provide detailed information on the formation of the desired product and any impurities, informing the mechanism of action and helping to optimize conditions for cleaner reactions. nih.gov
High-Throughput Computational Screening and Predictive Modeling
The predictive power of computational chemistry offers a transformative approach to exploring the potential of this compound and its derivatives. High-throughput computational screening can rapidly evaluate vast virtual libraries of related compounds, guiding synthetic efforts toward molecules with the most promising properties. rsc.org
Predictive Modeling: Using methods like Density Functional Theory (DFT), chemists can calculate and predict various molecular properties, including electronic structure, reactivity, and spectral characteristics. researchgate.net For instance, the frontier molecular orbitals (FMOs) and molecular electrostatic potential (MESP) can be calculated to understand the reactivity of the aromatic ring and the formamide (B127407) group. researchgate.net
Virtual Screening: Before committing to laborious and resource-intensive laboratory synthesis, computational screening can identify derivatives of this compound with desirable characteristics for applications in materials science (e.g., specific electronic or optical properties) or medicinal chemistry (e.g., potential binding affinity to a biological target). rsc.org
Table 2: Hypothetical Computational Screening Workflow for this compound Derivatives
| Step | Action | Tools/Methods | Desired Outcome |
| 1. Library Generation | Create a virtual library of derivatives by modifying substituents on the phenyl ring. | Cheminformatics Toolkits | A diverse set of thousands of virtual compounds. |
| 2. Property Calculation | Calculate key electronic and physical properties for each compound. | DFT, Semi-empirical methods | Data on HOMO/LUMO energies, dipole moment, polarizability. |
| 3. Filtering & Scoring | Filter the library based on predefined criteria for a target application (e.g., target band gap for an organic semiconductor). | Custom Algorithms | A ranked list of top-performing candidate molecules. |
| 4. In-depth Analysis | Perform higher-level computational analysis on the top candidates. | Advanced DFT, Molecular Dynamics | Confirmed prediction of properties and stability. |
Exploration of New Derivatization Pathways and Functionalization Opportunities
The true potential of this compound lies in its capacity to serve as a versatile scaffold for the synthesis of more complex molecules. The presence of two distinct halogen atoms (bromine and chlorine) and a reactive formamide group provides multiple handles for derivatization.
Future research should systematically explore these functionalization opportunities:
Cross-Coupling Reactions: The bromo and chloro substituents are ideal for various palladium-catalyzed cross-coupling reactions. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization. Reactions such as Suzuki (to form C-C bonds), Buchwald-Hartwig (C-N bonds), Sonogashira (C-C triple bonds), and cyanation (C-CN bonds) can be employed to introduce a wide array of functional groups. mdpi.comresearchgate.net The bromo functionality is a particularly useful handle for such coupling chemistry. mdpi.com
Formamide Group Modification: The formamide moiety itself can be modified. It can be hydrolyzed back to the amine, reduced to a methylamine, or serve as a director for ortho-lithiation to introduce substituents adjacent to the nitrogen.
Table 3: Potential Derivatization Reactions for this compound
| Reaction Site | Reaction Type | Reagent Example | Resulting Functional Group |
| C4-Br | Suzuki Coupling | Arylboronic acid, Pd catalyst mdpi.comresearchgate.net | Aryl group |
| C4-Br | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl group |
| C4-Br/C3-Cl | Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino group |
| C4-Br/C3-Cl | Cyanation | Zinc cyanide, Pd catalyst | Cyano group |
| Formamide N-H | Reduction | Reducing agent (e.g., LiAlH4) | N-methyl group |
| Formamide C=O | Dehydration | Dehydrating agent | Isocyanide |
Integration of this compound into Complex Systems for Advanced Material and Chemical Biology Applications
The ultimate goal of exploring the chemistry of this compound is to integrate it and its derivatives into functional systems. The structural motifs accessible from this starting material are relevant to both materials science and chemical biology.
Advanced Materials: Functionalized thiophenes and other heterocycles have shown significant promise in the development of new electronic materials. mdpi.com By using this compound as a building block, novel organic semiconductors, polymers with tailored properties, or components of nanoporous materials could be synthesized. rsc.org The di-halogenated pattern allows for the creation of linear polymers or cross-linked networks through sequential cross-coupling reactions.
Chemical Biology: Formamides and related heterocyclic structures are known to possess a range of biological activities, including antimicrobial and enzyme-inhibiting properties. mdpi.comontosight.ai Derivatives of this compound could be synthesized and screened as potential therapeutic agents or as chemical probes to study biological pathways. For example, related pyrazine (B50134) carboxamides have been investigated for their activity against extensively drug-resistant bacteria. mdpi.com The scaffold could be elaborated to mimic known inhibitors or to explore new chemical space in drug discovery.
Q & A
Q. What are the optimal synthetic routes for N-(4-bromo-3-chlorophenyl)formamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves formylation of 4-bromo-3-chloroaniline using formic acid or its derivatives. For example, a two-step approach may include:
Amine Protection : Reacting 4-bromo-3-chloroaniline with acetic anhydride to form an intermediate acetanilide derivative, followed by hydrolysis to regenerate the amine .
Formylation : Treating the free amine with formic acid under reflux or using a coupling agent like DCC (dicyclohexylcarbodiimide) in anhydrous conditions.
Yields (50–75%) depend on solvent choice (e.g., THF vs. DCM), temperature control, and stoichiometric ratios. Impurities often arise from incomplete formylation or halogen displacement; purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How can researchers characterize this compound to confirm its structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR should show a formyl proton at δ 8.2–8.4 ppm (singlet) and aromatic protons split due to bromine/chlorine substituents. C NMR confirms the formamide carbonyl (~160–165 ppm) .
- Mass Spectrometry (HRMS) : Look for [M+H] at m/z 248.94 (CHBrClNO) with isotopic peaks matching Br/Cl .
- Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values .
Q. What structural analogs of this compound have been studied, and how do their properties differ?
- Methodological Answer : Key analogs include:
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation of a saturated solution in ethanol/dichloromethane at 4°C.
- Data Collection : Employ a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Refinement : Apply SHELXL-2018/3 for structure solution. Key parameters:
- Bond lengths: C=O (~1.23 Å), C-Br (~1.89 Å) .
- Torsion angles: Planarity of the formamide group (deviation < 5°) .
Discrepancies (e.g., disordered halogen positions) require Hirshfeld surface analysis to validate .
Q. What strategies address conflicting bioactivity data in studies of this compound derivatives?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC values across multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-specific effects.
- Metabolic Stability Assays : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo/in vitro results .
- Comparative SAR : Synthesize halogen-swapped analogs (e.g., Br→I, Cl→F) to isolate electronic vs. steric contributions .
Q. How can researchers optimize HPLC methods to quantify trace impurities in this compound?
- Methodological Answer :
- Column : C18 reverse-phase (150 mm × 4.6 mm, 3.5 μm).
- Mobile Phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA) from 40:60 to 70:30 over 20 min.
- Detection : UV at 254 nm (aromatic absorption).
- Validation : Spike samples with known impurities (e.g., unreacted aniline) to confirm resolution (R > 1.5) and LOD (≤0.1%) .
Q. What mechanistic insights explain the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer :
- Kinetic Studies : Monitor hydrolysis (pH 7.4, 37°C) via H NMR, tracking formyl proton disappearance.
- Computational Analysis : Calculate activation energy (ΔG) for amide bond cleavage using Gaussian09 (B3LYP/6-31G*). Electron-withdrawing halogens increase resonance stabilization, reducing hydrolysis rates versus non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
